molecular formula C28H36N2O2S B1193024 LRH-1 agonist-6N

LRH-1 agonist-6N

Cat. No. B1193024
M. Wt: 464.668
InChI Key: COQCBADNBTZWQG-NSVAZKTRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LRH-1 agonist-6N is a novel potent agonist of the liver receptor homolog-1 (LRH-1, NR5A2).

Scientific Research Applications

LRH-1 Agonist-6N in Metabolic Disease Treatment

The LRH-1 agonist-6N, developed through structure-activity relationship studies, shows significant promise in treating metabolic disorders. It has been identified as a critical tool for both studying LRH-1 biology and addressing a range of metabolic diseases. This development is rooted in the agonist's ability to bind with picomolar affinity and elicit target gene expression more effectively than previous compounds (Cato et al., 2020).

Role in Understanding LRH-1 Biology

LRH-1 agonist-6N plays a significant role in advancing the understanding of LRH-1 biology. Its ability to engage with and communicate from both sites of agonist binding, as demonstrated in RNA-seq studies, offers insights into how this nuclear receptor operates. This understanding is vital for developing therapeutic strategies for various metabolic disorders (Cato et al., 2021).

Potential in Treating Inflammatory Bowel Diseases

The first low nanomolar LRH-1 agonist, discovered through a structure-guided approach, has shown potential in treating inflammatory bowel diseases. It increases the expression of LRH-1-controlled steroidogenic genes and promotes anti-inflammatory gene expression changes in an organoid model of this disease, indicating its therapeutic potential (Mays et al., 2019).

Implications in Cancer Treatment

LRH-1, implicated in several cancers, can be targeted by LRH-1 agonists for therapeutic purposes. LRH-1 agonists and antagonists are being explored in the context of breast, pancreatic, and gastrointestinal cancers. The development of such agonists, including 6N, opens up new avenues for cancer treatment (Nadolny & Dong, 2015).

Enhancement of LRH-1 Agonist Potency

Continued research on LRH-1 agonist-6N has led to the enhancement of its solubility, potency, and efficacy. This progress is crucial for the practical application of these agonists in clinical and laboratory contexts, particularly for metabolic diseases (Flynn et al., 2018).

Development of Novel Agonists Through Structural Insights

Advancements in the structural understanding of LRH-1 and its binding with synthetic agonists have enabled the development of novel LRH-1 agonists. These developments have broadened the potential therapeutic applications of LRH-1 agonists, including 6N, in various metabolic and inflammatory disorders (Cornelison et al., 2020).

properties

Product Name

LRH-1 agonist-6N

Molecular Formula

C28H36N2O2S

Molecular Weight

464.668

IUPAC Name

(3aR,6S,6aR)-2-Hexyl-3-phenyl-3a-(1-phenylvinyl)-6-(sulfamoylamino)-1,3a,4,5,6,6a-hexahydropentalene

InChI

InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1

InChI Key

COQCBADNBTZWQG-NSVAZKTRSA-N

SMILES

O=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LRH-1 agonist-6N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LRH-1 agonist-6N
Reactant of Route 2
LRH-1 agonist-6N
Reactant of Route 3
LRH-1 agonist-6N
Reactant of Route 4
LRH-1 agonist-6N
Reactant of Route 5
LRH-1 agonist-6N
Reactant of Route 6
Reactant of Route 6
LRH-1 agonist-6N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.